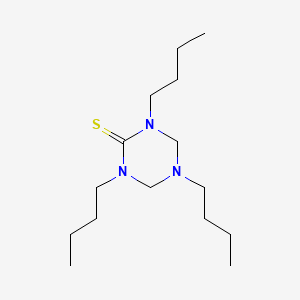
1,3,5-Tributyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tributyl-1,3,5-triazinane-2-thione is an organic compound belonging to the class of triazinanes This compound is characterized by a triazinane ring structure with three butyl groups and a thione group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tributyl-1,3,5-triazinane-2-thione can be synthesized through the reaction of 1,3,5-triaryl or trialkyl triazinanes with aryl or alkyl isothiocyanates at elevated temperatures, typically around 130°C . This reaction proceeds without the need for a catalyst, making it a straightforward synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tributyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted triazinanes.
Scientific Research Applications
1,3,5-Tributyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-tributyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its electronic structure and optical properties.
Uniqueness
1,3,5-Tributyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern with butyl groups and a thione group
Properties
CAS No. |
116200-78-3 |
|---|---|
Molecular Formula |
C15H31N3S |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1,3,5-tributyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C15H31N3S/c1-4-7-10-16-13-17(11-8-5-2)15(19)18(14-16)12-9-6-3/h4-14H2,1-3H3 |
InChI Key |
KZLSDGLECKHQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C(=S)N(C1)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
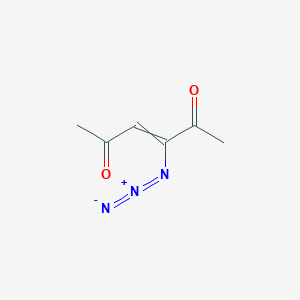
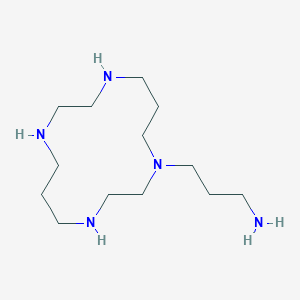
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)

![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
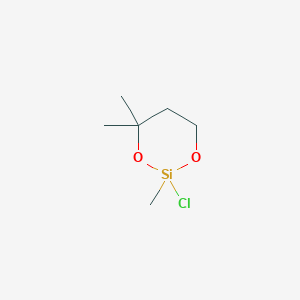
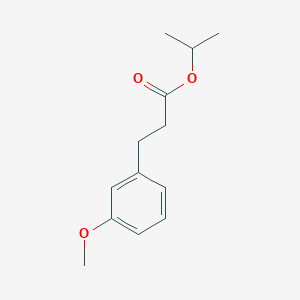
![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
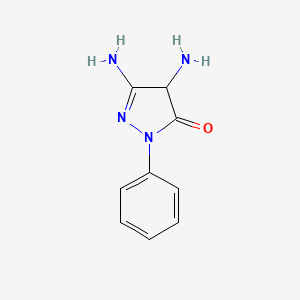
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)
